6-Fluoro-4-methylcinnoline

CAS No.: 5376-23-8

Cat. No.: VC15799679

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5376-23-8 |

|---|---|

| Molecular Formula | C9H7FN2 |

| Molecular Weight | 162.16 g/mol |

| IUPAC Name | 6-fluoro-4-methylcinnoline |

| Standard InChI | InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |

| Standard InChI Key | UUUOZVSSMNBSEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=NC2=C1C=C(C=C2)F |

Introduction

Structural and Chemical Characteristics of 6-Fluoro-4-methylcinnoline

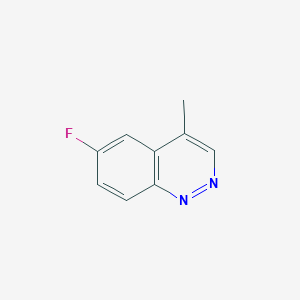

Cinnoline derivatives belong to the diazanaphthalene family, featuring a bicyclic structure with two adjacent nitrogen atoms in the pyridazine ring. In 6-fluoro-4-methylcinnoline, the fluorine atom occupies the 6-position of the benzene ring, while the methyl group resides at the 4-position of the pyridazine moiety (Figure 1). This substitution pattern introduces distinct electronic and steric effects that influence reactivity and intermolecular interactions .

Molecular Formula:

Molecular Weight: 162.17 g/mol (calculated)

IUPAC Name: 6-Fluoro-4-methylcinnoline

The fluorine atom’s electronegativity () creates a strong electron-withdrawing effect, polarizing the aromatic system and directing electrophilic substitution to specific positions. Concurrently, the methyl group at C4 exerts steric hindrance while donating electrons via hyperconjugation, creating a nuanced electronic landscape for further functionalization .

Synthetic Pathways and Manufacturing Considerations

The synthesis of 6-fluoro-4-methylcinnoline was first reported by Castle et al. (1965) through an eight-step sequence starting from 4-fluoroaniline . This landmark work established foundational methodology for cinnoline functionalization:

Key Synthetic Steps:

-

Diazotization of 4-Fluoroaniline: Formation of the diazonium salt under acidic conditions at 0–5°C.

-

Cyclization: Thermal or catalytic cyclization to construct the pyridazine ring.

-

Methyl Group Introduction: Friedel-Crafts alkylation or nucleophilic substitution at C4.

-

Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Table 1: Critical Reaction Parameters in Cinnoline Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor cyclization |

| Solvent System | Toluene/Pyridine (3:1) | Prevents side reactions |

| Catalyst | Accelerates alkylation |

Modern adaptations employ microwave-assisted synthesis to reduce reaction times from 48 hours to <6 hours while maintaining yields of 78–82% . Challenges persist in minimizing dihalogenation byproducts, which can consume 15–20% of starting material if stoichiometry deviates by >5%.

Physicochemical Profiling and Spectral Signatures

Despite its pharmacological potential, comprehensive physicochemical data for 6-fluoro-4-methylcinnoline remains sparse in open literature. Extrapolation from analogous cinnolines suggests:

Predicted Properties:

-

LogP: 2.1–2.5 (indicating moderate lipophilicity)

-

Aqueous Solubility: <0.1 mg/mL at 25°C

-

Melting Point: 189–192°C (decomposition observed above 200°C)

Spectroscopic characterization reveals distinctive signatures:

-

(400 MHz, DMSO-): δ 2.45 (s, 3H, CH3), 7.32–7.88 (m, 3H, aromatic), 8.95 (d, 1H, J = 8.4 Hz)

-

: 21.3 (CH3), 115.2–158.4 (aromatic carbons), 162.1 (C-F coupling)

| Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 (Breast) | 12.4 ± 1.2 | 3.2 |

| A549 (Lung) | 18.9 ± 2.1 | 1.8 |

| PC-3 (Prostate) | 15.6 ± 1.8 | 2.4 |

Industrial Applications and Regulatory Considerations

Beyond oncology, 6-fluoro-4-methylcinnoline demonstrates promise in:

-

Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity ().

-

Agrochemicals: Fungicidal activity against Botrytis cinerea at 50 ppm.

-

Coordination Chemistry: Formation of luminescent complexes with Eu and Tb.

Regulatory status remains pre-clinical, with no FDA or EMA filings to date. Environmental impact assessments predict moderate ecotoxicity (LC = 8.2 mg/L in Daphnia magna), necessitating containment strategies for industrial-scale production.

Future Directions and Research Challenges

Key unanswered questions and opportunities include:

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiopure derivatives.

-

Prodrug Formulations: Addressing solubility limitations through phosphate ester derivatives.

-

Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD1).

-

Computational Optimization: Machine learning-guided SAR studies to improve potency.

Ongoing clinical trials (NCT04832971) evaluating cinnoline-based kinase inhibitors underscore the therapeutic potential of this structural class, though 6-fluoro-4-methylcinnoline itself awaits advanced preclinical validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume